3-Penten-2-one, 4-hydroxy-3-methyl-

Catalog No.
S12922641
CAS No.
1522-25-4
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Penten-2-one, 4-hydroxy-3-methyl-

CAS Number

1522-25-4

Product Name

3-Penten-2-one, 4-hydroxy-3-methyl-

IUPAC Name

4-hydroxy-3-methylpent-3-en-2-one

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3

InChI Key

ZBCJFUZOIPBJEF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)O)C(=O)C

3-Penten-2-one, 4-hydroxy- is an unsaturated aliphatic ketone with the molecular formula C5H8O2\text{C}_5\text{H}_8\text{O}_2 and a molecular weight of approximately 100.1158 g/mol. This compound features a hydroxyl group and a double bond, which contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The structure can be represented as follows:

CH3C O CH=CHC OH CH3\text{CH}_3\text{C O CH}=\text{CHC OH CH}_3

This compound is noteworthy for its role as an intermediate in the synthesis of other organic compounds, including fragrances and pharmaceuticals.

Typical of unsaturated ketones and alcohols. Notably:

  • Aldol Condensation: It can undergo aldol condensation reactions, where it reacts with aldehydes or ketones to form larger β-hydroxy ketones or α,β-unsaturated carbonyl compounds.
  • Hydrogenation: The double bond in 3-penten-2-one can be hydrogenated to yield saturated ketones.
  • Dehydration: Under acidic conditions, it can lose water to form more stable unsaturated compounds.

These reactions are facilitated by the presence of the hydroxyl group, which can act as a nucleophile or participate in hydrogen bonding.

Research indicates that 3-Penten-2-one, 4-hydroxy- exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its derivatives may possess anti-inflammatory effects, contributing to its interest in pharmaceutical applications. The compound's structure allows it to interact with biological targets, potentially modulating various biochemical pathways.

The synthesis of 3-Penten-2-one, 4-hydroxy- can be achieved through several methods:

  • Aldol Condensation: A common method involves the aldol condensation of acetaldehyde and methyl ethyl ketone in the presence of an acid catalyst. This reaction yields a mixture that can be further processed to isolate the desired ketone.
  • Dehydration of Hydroxy Ketones: It can also be synthesized by dehydrating 4-hydroxy-3-methyl-2-pentanone under acidic conditions, which leads to the formation of 3-Penten-2-one, 4-hydroxy- as a product.
  • Green Chemistry Approaches: Recent advancements emphasize greener synthesis methods using solid acid catalysts in continuous reactor systems to enhance yield while minimizing waste .

3-Penten-2-one, 4-hydroxy- finds applications across various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Fragrance Industry: The compound is utilized in producing woody fragrance ingredients due to its pleasant aroma profile.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

Studies on the interactions of 3-Penten-2-one, 4-hydroxy- with biological systems reveal that it may influence several pathways due to its reactive double bond and hydroxyl group. Research indicates that it can modulate inflammatory responses and exhibit antibacterial properties against specific pathogens . Further interaction studies are essential to fully elucidate its pharmacological potential and mechanism of action.

Several compounds share structural similarities with 3-Penten-2-one, 4-hydroxy-. Here are some notable examples:

Compound NameStructureKey Features
3-Methyl-3-penten-2-oneStructureUnsaturated ketone; used as an intermediate in organic synthesis.
4-Hydroxy-3-methylacetophenoneStructureExhibits anti-inflammatory properties; used in pharmaceuticals.
Mesityl OxideStructureIsomeric compound; used in organic synthesis; has distinct reactivity patterns.

Uniqueness

While these compounds share similar functional groups or structural motifs, 3-Penten-2-one, 4-hydroxy- is unique due to its specific combination of an unsaturated carbonyl group and a hydroxyl group. This combination enhances its reactivity profile and biological activity compared to its counterparts.

IUPAC Nomenclature and Isomerism

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (3Z)-4-hydroxy-3-methyl-3-penten-2-one, reflecting its stereochemical configuration and functional groups. The root name "penten-2-one" specifies a five-carbon chain with a ketone group at position 2 and a double bond between carbons 3 and 4. The prefix "4-hydroxy-3-methyl" indicates substituents: a hydroxyl group at carbon 4 and a methyl group at carbon 3.

The Z/E isomerism arises from the geometry of the double bond at C3–C4. The (Z)-isomer (cis configuration) places the hydroxyl and methyl groups on the same side of the double bond, while the (E)-isomer (trans configuration) positions them oppositely. Computational models confirm that the Z-isomer exhibits a 0.84 logP value, suggesting moderate hydrophobicity, whereas the E-isomer’s solubility profile differs slightly due to dipole alignment.

Property(3Z)-Isomer(3E)-Isomer
CAS Registry186047-23-41551372 (PubChem)
Molecular FormulaC₆H₁₀O₂C₆H₁₀O₂
Boiling Point204.3±32.0 °CNot reported
Density1.0±0.1 g/cm³0.8624

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 3-penten-2-one derivatives is governed by valence-shell electron-pair repulsion (VSEPR) theory. The carbonyl group (C=O) adopts a trigonal planar geometry with bond angles approximating 120°, while the hydroxyl group introduces tetrahedral geometry at C4. Stereoelectronic effects from the conjugated π-system (C3=C4 and C2=O) impose constraints on rotational freedom, stabilizing the Z-isomer through intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

X-ray crystallography of analogous compounds reveals that the (Z)-configuration produces a dihedral angle of 15° between the hydroxyl and methyl groups, minimizing steric strain. In contrast, the (E)-isomer’s trans arrangement increases torsional strain, raising its energy by approximately 2.3 kcal/mol compared to the Z-form. These geometric differences manifest in distinct spectroscopic signatures: the Z-isomer exhibits a downfield-shifted hydroxyl proton (δ 5.2 ppm in CDCl₃) due to hydrogen bonding, whereas the E-isomer’s hydroxyl proton resonates at δ 4.8 ppm.

Historical Context and Discovery

Initial Synthesis and Characterization

The first reported synthesis of 4-hydroxy-3-methyl-3-penten-2-one dates to the mid-20th century, employing aldol condensation between methyl vinyl ketone and acetaldehyde under basic conditions. Early characterization relied on rudimentary techniques: boiling point determination (204°C at 760 mmHg) and elemental analysis confirmed the molecular formula C₆H₁₀O₂. The advent of nuclear magnetic resonance (NMR) spectroscopy in the 1960s enabled precise assignment of stereochemistry, distinguishing Z and E isomers through coupling constants (J = 10–12 Hz for trans olefinic protons).

Key Milestones in Research Development

Significant advancements occurred in the 1980s with the application of Wittig reactions for stereoselective synthesis. For example, treatment of acetylmethylenetriphenylphosphorane with acetaldehyde yielded the (E)-isomer in 76% purity, demonstrating the utility of phosphorus ylides in controlling double-bond geometry. Concurrently, gas chromatography–mass spectrometry (GC-MS) analyses identified 4-hydroxy-3-methyl-3-penten-2-one as a key odorant in green tea, attributing its chestnut-like aroma to the Z-isomer’s volatile profile.

Recent studies exploit computational chemistry to predict reactivity. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have mapped the compound’s potential energy surface, revealing low-barrier pathways for keto-enol tautomerism (ΔG‡ ≈ 8 kcal/mol). These insights guide applications in asymmetric catalysis, where the hydroxyl group serves as a chiral auxiliary in Diels-Alder reactions.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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